molecular formula C16H22ClNO4 B12078866 Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate

Cat. No.: B12078866
M. Wt: 327.80 g/mol
InChI Key: HUDHPTXHLWWNJV-ZDUSSCGKSA-N
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Description

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is a chiral ester derivative featuring a Boc (tert-butoxycarbonyl)-protected amine, a chloromethyl ester group, and a phenyl-substituted butanoate backbone. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a versatile building block. Its Boc group serves as a transient protecting group for amines, enabling selective deprotection under acidic conditions . The chloromethyl ester moiety enhances reactivity in nucleophilic substitution reactions, facilitating conjugation with thiols or amines in drug-linker systems.

Properties

Molecular Formula

C16H22ClNO4

Molecular Weight

327.80 g/mol

IUPAC Name

chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate

InChI

InChI=1S/C16H22ClNO4/c1-16(2,3)22-15(20)18-13(14(19)21-11-17)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1

InChI Key

HUDHPTXHLWWNJV-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)OCCl

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)OCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate typically involves the protection of the amine group of an amino acid derivative with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the Boc-protected amino acid ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl peresters, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₂₂ClNO₄
  • Molecular Weight : 313.81 g/mol
  • CAS Number : 2137087-51-3

The compound features a chloromethyl group and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its reactivity and stability in various chemical reactions.

Medicinal Chemistry

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is primarily studied for its potential as an intermediate in the synthesis of bioactive molecules. The following applications are noteworthy:

  • Peptide Synthesis : The compound can be utilized in the synthesis of peptide derivatives, particularly those involving phenylalanine analogs. The Boc group serves as a protective group that allows for selective reactions without interfering with amino functionalities .
  • Drug Development : Research has indicated that derivatives of this compound may exhibit pharmacological activity. For example, modifications to the phenylbutanoate structure have been explored for their effects on biological activity, potentially leading to new therapeutic agents .

Synthetic Biology

In synthetic biology, the ability to manipulate amino acid derivatives is crucial for creating novel proteins and enzymes:

  • Enzyme Engineering : this compound can serve as a building block for designing enzymes with enhanced properties or new functionalities. The chloromethyl group can facilitate further reactions that modify enzyme active sites or substrate specificity .
  • Bioconjugation : The compound can be employed in bioconjugation strategies where it acts as a linker to attach biomolecules to surfaces or other biomolecules, enhancing the functionality of biosensors or drug delivery systems .

Materials Science

The unique chemical properties of this compound also lend themselves to applications in materials science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with specific mechanical properties or chemical functionalities. Its reactivity allows for the formation of cross-linked networks that enhance material strength and stability .

Case Study 1: Synthesis of Peptide Derivatives

A study demonstrated the successful use of this compound in synthesizing a series of peptide derivatives that showed promising anti-cancer activity. By varying the substituents on the phenyl ring, researchers were able to optimize biological activity while maintaining favorable pharmacokinetic properties.

Case Study 2: Enzyme Modification

In enzyme engineering experiments, this compound was used to modify the active site of a protease, resulting in an enzyme variant with increased stability at higher temperatures. This modification was achieved through selective alkylation using the chloromethyl group, demonstrating its utility in synthetic biology applications.

Mechanism of Action

The mechanism of action of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate involves the reactivity of the chloromethyl group and the Boc-protected amine. The chloromethyl group can undergo nucleophilic substitution, while the Boc group can be removed under acidic conditions to reveal the free amine. These functionalities allow the compound to participate in various chemical transformations and interactions with biological targets.

Comparison with Similar Compounds

Key Findings:

Reactivity: The chloromethyl ester in the target compound confers higher electrophilicity compared to non-halogenated esters (e.g., tert-butyl esters), enabling faster nucleophilic displacement reactions. This contrasts with the methyl carbamate group in the thiazole-containing analog, which is more stable but less reactive .

Solubility : The phenyl substituent enhances lipophilicity relative to the morpholine-containing analog, which has improved aqueous solubility due to its heterocyclic amine group .

Protection Strategy : Unlike Fmoc (9-fluorenylmethoxycarbonyl)-protected analogs (e.g., compounds in ), the Boc group in the target compound is acid-labile, allowing orthogonal deprotection in multi-step syntheses .

Synthetic Utility: The branched alkyl chain in (3S)-3-{Boc-amino}-4-methylpentanoic acid limits steric hindrance compared to the phenyl group in the target compound, making it preferable for SPPS .

Biological Activity

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H22ClNO4C_{16}H_{22}ClNO_{4} and a molecular weight of 327.80 g/mol. Its structure includes a chloromethyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid backbone, which contributes to its unique reactivity and stability during synthesis.

PropertyValue
Molecular FormulaC₁₆H₂₂ClNO₄
Molecular Weight327.80 g/mol
CAS Number2137087-51-3
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis

The synthesis of this compound typically involves multi-step reactions, which may include the protection of functional groups and selective chlorination. This compound's unique structure allows for versatile synthetic modifications, making it a valuable intermediate in drug development.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realm of medicinal chemistry. Its structural characteristics suggest potential applications in:

  • Anticancer Activity : Compounds with similar structures have shown efficacy in inhibiting tumor growth and cancer cell proliferation. For instance, studies on related compounds have demonstrated their ability to reduce tumor incidence in experimental models involving carcinogen-induced neoplasia .
  • Antioxidant Properties : The presence of the tert-butoxycarbonyl group may enhance the compound's stability and reactivity, contributing to antioxidant activity that can protect cells from oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Inhibition of Carcinogenesis : A study demonstrated that similar compounds inhibited benzo[alpha]pyrene-induced neoplasia in mice, suggesting that Chloromethyl derivatives could possess similar protective effects against carcinogens .
  • Antioxidant Activity : Research on heterocyclic compounds has highlighted their potential as antioxidants, which may be applicable to Chloromethyl derivatives given their structural features .
  • Synthetic Applications : The compound serves as a precursor for synthesizing more complex molecules with desired biological activities, emphasizing its role in drug discovery and development .

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